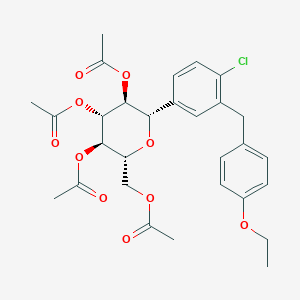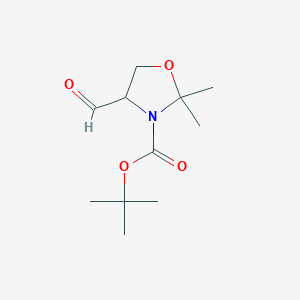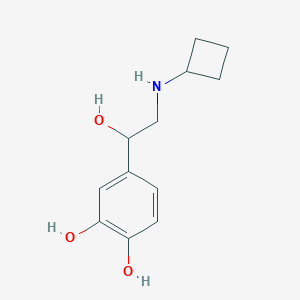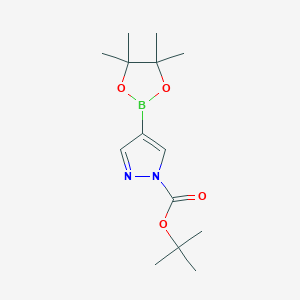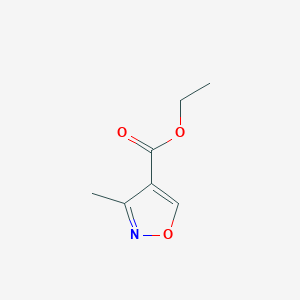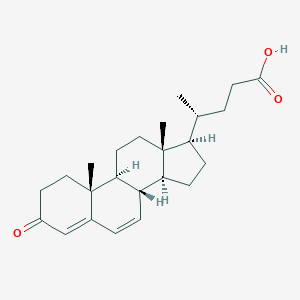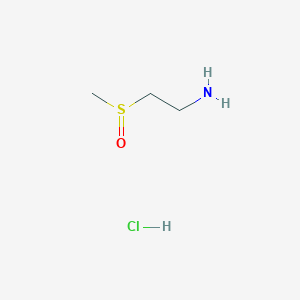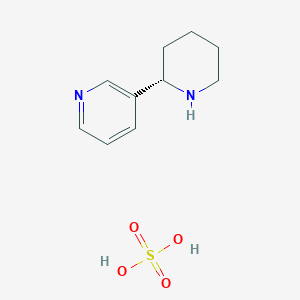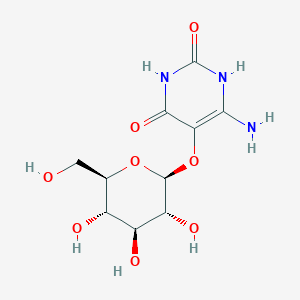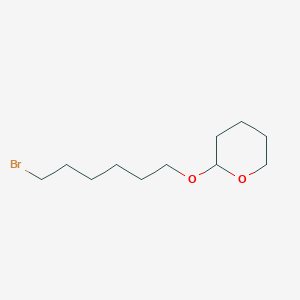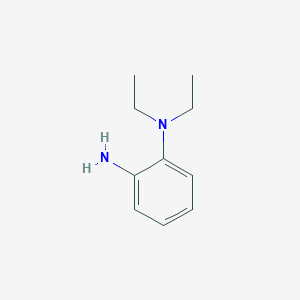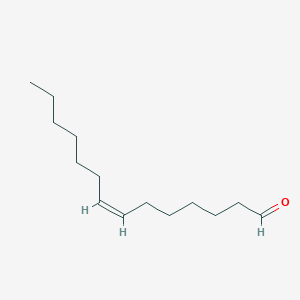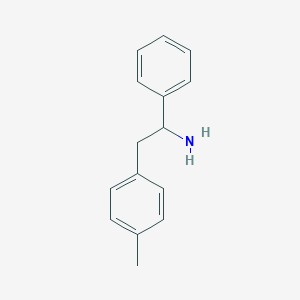
1-Fenil-2-(p-tolil)etilamina
Descripción general
Descripción
1-Phenyl-2-(p-tolyl)ethylamine, also known as β-methylphenethylamine or β-Me-PEA, is a chemical compound with the molecular formula C16H19N. It belongs to the class of phenethylamines and is structurally related to amphetamine. β-Me-PEA has been the subject of scientific research due to its potential applications in medicine and pharmacology.
Aplicaciones Científicas De Investigación
Resolución Óptica
1-Fenil-2-(p-tolil)etilamina se ha utilizado en el campo de la resolución óptica . Se ha resuelto fácilmente en sus formas ópticamente activas mediante cristalización preferencial de sus sales racémicas con ácido cinámico . Este proceso es crucial en la producción de compuestos enantioméricamente puros, que son importantes en campos como los farmacéuticos y agroquímicos.
Síntesis de Piretroides
Este compuesto se utiliza como reactivo en la síntesis de piretroides ópticamente activos . Los piretroides son un tipo de insecticida que se utilizan comúnmente para controlar plagas como mosquitos, moscas y cucarachas . La actividad óptica de estos compuestos puede influir en su actividad biológica, haciendo que el uso de this compound sea importante en este contexto.
Sondas Estereodinámicas
This compound también se utiliza en la síntesis de 2,2'-Dihidroxi-benzil . Este compuesto actúa como una sonda estereo-dinámica para aminas primarias controladas por tensión estérica . Las sondas estereo-dinámicas son herramientas útiles en el estudio de la estereoquímica, que es una subdisciplina de la química que se ocupa de la disposición tridimensional de los átomos y moléculas.
Preparación de Amidas Secundarias
2-(p-Tolyl)etilamina, un compuesto relacionado, se ha utilizado para preparar amidas secundarias mediante amidación del éster etílico de soforolipido . Si bien esta aplicación específica no involucra directamente a this compound, sugiere posibles usos para el compuesto en procesos sintéticos similares.
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The compound is used as a reagent in the synthesis of optically active pyrethroids . Pyrethroids are a type of insecticide, suggesting that the compound may play a role in biochemical pathways related to insect nerve function.
Result of Action
1-Phenyl-2-(p-tolyl)ethylamine is used in the synthesis of optically active pyrethroids, which are used as insecticides for mosquitoes, flies, or cockroaches . It is also used in the synthesis of 2,2’'-Dihydroxybenzil, which acts as a stereodynamic probe for primary amines controlled by steric strain .
Análisis Bioquímico
Biochemical Properties
1-Phenyl-2-(p-tolyl)ethylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is used as a reagent in the synthesis of optically active pyrethroids, which are compounds used as insecticides . The interactions between 1-Phenyl-2-(p-tolyl)ethylamine and these biomolecules are crucial for the synthesis process, affecting the yield and purity of the final product.
Cellular Effects
1-Phenyl-2-(p-tolyl)ethylamine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of stereodynamic probes for primary amines, which are used to study cellular processes . These effects highlight the compound’s potential in modulating cellular activities and its importance in biochemical research.
Molecular Mechanism
The mechanism of action of 1-Phenyl-2-(p-tolyl)ethylamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a reagent in the synthesis of optical active pyrethroids, where it interacts with enzymes to facilitate the formation of the desired product . These interactions are essential for the compound’s biochemical activity and its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-2-(p-tolyl)ethylamine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can be easily resolved into its optically active forms by preferential crystallization, which affects its stability and activity over time . These temporal effects are crucial for understanding the compound’s behavior in biochemical experiments.
Dosage Effects in Animal Models
The effects of 1-Phenyl-2-(p-tolyl)ethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could cause toxic or adverse effects. For instance, the compound’s role in the synthesis of insecticides suggests that it may have threshold effects, where a certain dosage is required to achieve the desired outcome . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
1-Phenyl-2-(p-tolyl)ethylamine is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. The compound’s role in the synthesis of stereodynamic probes highlights its involvement in metabolic processes, where it interacts with enzymes to facilitate the formation of specific metabolites . These interactions are crucial for understanding the compound’s metabolic effects.
Transport and Distribution
Within cells and tissues, 1-Phenyl-2-(p-tolyl)ethylamine is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. The compound’s role in biochemical reactions suggests that it may be actively transported to specific cellular compartments, where it exerts its effects . Understanding these transport and distribution mechanisms is important for determining the compound’s bioavailability and efficacy.
Subcellular Localization
1-Phenyl-2-(p-tolyl)ethylamine’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are crucial for the compound’s role in biochemical reactions, where it interacts with enzymes and other biomolecules to exert its effects
Propiedades
IUPAC Name |
2-(4-methylphenyl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICDZTXDTPZBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962412 | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42291-04-3, 30275-30-0 | |
| Record name | A-phenyl-beta-(p-tolyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042291043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00962412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-2-(p-tolyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary methods for resolving 1-Phenyl-2-(p-tolyl)ethylamine into its enantiomers?
A1: 1-Phenyl-2-(p-tolyl)ethylamine can be effectively resolved into its enantiomers using two main approaches:
Q2: Why is the enantiomeric separation of 1-Phenyl-2-(p-tolyl)ethylamine important for industrial applications?
A: The enantiomers of 1-Phenyl-2-(p-tolyl)ethylamine exhibit different biological activities. In industrial applications, particularly in the pharmaceutical industry, obtaining enantiomerically pure compounds is crucial. [] For instance, 1-Phenyl-2-(p-tolyl)ethylamine is utilized in the industrial-scale resolution of:
Q3: What makes acetylated β-cyclodextrin a suitable stationary phase for separating 1-Phenyl-2-(p-tolyl)ethylamine enantiomers?
A: Acetylated β-cyclodextrin stationary phases exhibit excellent performance in separating chiral amines and amino alcohols, including 1-Phenyl-2-(p-tolyl)ethylamine, in reversed-phase HPLC. [] The effectiveness stems from the following factors:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



